Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Techniques
This compound has been synthesized through various chemical reactions. For instance, Pokhodylo and Obushak (2019) utilized a reaction involving methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by oxidation and treatment with sodium hydride, to synthesize a related triazole derivative (Pokhodylo & Obushak, 2019).
Chemical Transformations
Cai (1985) reported on the preparation and chemical transformations of a closely related compound, demonstrating its reactivity with aromatic amines and other compounds, leading to the formation of various triazine derivatives (Cai, 1985).
Applications in Organic Chemistry
Regioselective Synthesis
Ohsumi and Neunhoeffer (1992) explored the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, confirming the absence of regio isomers through NMR studies, which indicates precision in the synthesis process (Ohsumi & Neunhoeffer, 1992).
Structural Studies
Stolarczyk et al. (2018) conducted a study on the crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, starting from a similar compound. This study contributes to understanding the structural aspects and potential biological activities of these compounds (Stolarczyk et al., 2018).
Compound Synthesis and Reactions
Mohamed (2021) described the creation of various compounds through interactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different reagents, leading to the synthesis of new triazolo[1,5-c]pyrimidine-5-carboxylate derivatives (Mohamed, 2021).
Pharmaceutical Applications
Antimicrobial Activities
Bektaş et al. (2007) studied the antimicrobial activities of 1,2,4-Triazole derivatives, synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines. This research highlights the potential pharmaceutical applications of triazine derivatives (Bektaş et al., 2007).
Synthesis for Imaging
Wang, Gao, and Zheng (2014) conducted a study on the synthesis of carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives for potential use in PET tracers, important in medical imaging (Wang, Gao, & Zheng, 2014).
Properties
IUPAC Name |
ethyl 5-(2-methoxycarbonylphenyl)sulfanyl-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-4-28-21(26)17-19(29-16-8-6-5-7-15(16)20(25)27-3)22-18(24-23-17)14-11-9-13(2)10-12-14/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDVTHLUDJFDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.